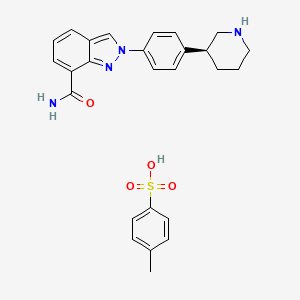

Niraparib tosylate

Vue d'ensemble

Description

Niraparib tosylate is a selective inhibitor of PARP1/PARP2 with IC50 of 3.8 nM/2.1 nM . It increases the formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death .

Synthesis Analysis

The synthesis of Niraparib involves a high-yielding, regioselective, copper-catalyzed N-arylation of an indazole derivative as the late-stage fragment coupling step . Another synthetic method involves dissolving Niraparib intermediates in dry DMFs at 0 DEG C, adding formamide and sodium methoxide, and warming up to 40 DEG C for reaction .

Molecular Structure Analysis

The molecular structure of Niraparib tosylate can be found in various scientific databases .

Chemical Reactions Analysis

Niraparib has been studied under basic, acidic, neutral, and oxidative stress conditions . The kinetic evolution of the reactions and the influence of solvent on the degradation process were also assessed . Niraparib emerged as stable under all stress conditions tested .

Physical And Chemical Properties Analysis

Niraparib tosylate has a molecular weight of 492.6 g/mol . The molecular formula is C26H28N4O4S . The IUPAC name is 4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide .

Applications De Recherche Scientifique

Cancer Cell Proliferation Inhibition

MK-4827 tosylate is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase 1 (PARP1) and PARP2, showing significant efficacy in inhibiting the proliferation of cancer cells carrying BRCA1 and BRCA2 mutations. It has demonstrated antiproliferative effects against MDA-MB-436 and HeLa cells expressing BRCA1 mutation .

Efficacy Against BRCA1-deficient Cancer Xenografts

This compound has shown efficacy alone against xenografts of BRCA1-deficient cancer in mice, indicating its potential for treating cancers with these specific genetic mutations .

Sensitization to Radiation

MK-4827 tosylate sensitizes human lung and breast cancer xenografts to radiation in mice, suggesting its use as a radiosensitizer in cancer therapy .

Treatment of Ovarian Cancer

Formulations containing MK-4827 are effective against ovarian cancer, particularly in cases of platinum-sensitive, recurrent ovarian cancer .

DNA Repair Inhibition

The compound inhibits PARPs, which are enzymes that repair DNA breaks through base excision repair (BER). By inhibiting this activity, MK-4827 tosylate leads to DNA damage and subsequent cell death .

Antiproliferative Effects on Cancer Cells with Genetic Mutations

MK-4827 tosylate demonstrates antiproliferative effects on cancer cells with BRCA1 or BRCA2 mutations, making it a valuable tool for targeted cancer therapy .

Mécanisme D'action

Target of Action

MK-4827 Tosylate, also known as Niraparib Tosylate, is a potent and selective inhibitor of the enzymes poly ADP ribose polymerase 1 and 2 (PARP1 and PARP2) . These enzymes play a crucial role in the repair of DNA damage, specifically through the base excision repair (BER) pathway .

Mode of Action

MK-4827 Tosylate interacts with its targets, PARP1 and PARP2, by inhibiting their activity . This inhibition prevents these enzymes from repairing DNA damage, leading to an accumulation of DNA breaks . This action is particularly effective in cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in another DNA repair pathway .

Biochemical Pathways

The primary biochemical pathway affected by MK-4827 Tosylate is the base excision repair (BER) pathway . By inhibiting PARP1 and PARP2, MK-4827 Tosylate prevents the repair of DNA single-strand breaks (SSBs) through the BER pathway . This leads to the accumulation of SSBs, which can result in double-strand breaks (DSBs) when the replication machinery encounters the unrepaired SSBs . This is particularly detrimental to cells with BRCA1 or BRCA2 mutations, as these genes are involved in the repair of DSBs .

Pharmacokinetics

MK-4827 Tosylate is orally bioavailable . It has a plasma clearance of 28 (mL/min)/kg, a very high volume of distribution (Vdss=6.9 L/kg), and a long terminal half-life (t1/2=3.4 h) . It also has excellent bioavailability, with F=65% .

Result of Action

The inhibition of PARP1 and PARP2 by MK-4827 Tosylate leads to DNA damage and cell death . This is due to the accumulation of DNA breaks, which the cell cannot repair due to the inhibition of the BER pathway . This results in antiproliferative effects on cancer cells, particularly those with BRCA1 or BRCA2 mutations .

Action Environment

The action of MK-4827 Tosylate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . It has low solubility in aqueous media, and for use as a cell culture supplement, the stock solution should be diluted into culture medium immediately before use . Additionally, the compound should be stored away from direct light, and for long-term storage, it should be stored with a desiccant . These factors can influence the stability of the compound and potentially its action.

Safety and Hazards

Orientations Futures

Niraparib is an oral, potent, highly selective poly-ADP ribose polymerase 1 (PARP1) and PARP2 inhibitor. It is approved as a maintenance treatment for epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients with complete or partial response to platinum-based chemotherapy . Future research directions include further investigation of its efficacy and safety profile in different patient populations .

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPFHXWLJMNKNC-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026487 | |

| Record name | Niraparib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1038915-73-9 | |

| Record name | Niraparib tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niraparib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIRAPARIB TOSYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)